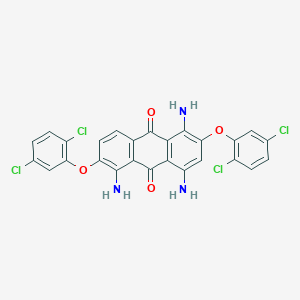
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of nitro groups into the anthracene structure.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of dichlorophenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Can be reduced to form hydroquinones.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, which have applications in dyes, pigments, and pharmaceuticals.
Scientific Research Applications
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process, and can also inhibit certain enzymes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dyes and pigments.
2,6-Dichloroanthraquinone: Studied for its potential biological activities.
1,5-Diamino-4,8-dihydroxyanthraquinone: Used in the synthesis of complex organic molecules.
Uniqueness
1,4,5-Triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione is unique due to its combination of amino and dichlorophenoxy groups, which impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88600-50-4 |
|---|---|
Molecular Formula |
C26H15Cl4N3O4 |
Molecular Weight |
575.2 g/mol |
IUPAC Name |
1,4,5-triamino-2,6-bis(2,5-dichlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H15Cl4N3O4/c27-10-1-4-13(29)17(7-10)36-16-6-3-12-20(23(16)32)26(35)21-15(31)9-19(24(33)22(21)25(12)34)37-18-8-11(28)2-5-14(18)30/h1-9H,31-33H2 |
InChI Key |
OLSIZKARVRMORU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=C(C=CC(=C5)Cl)Cl)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


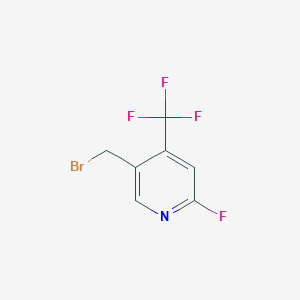

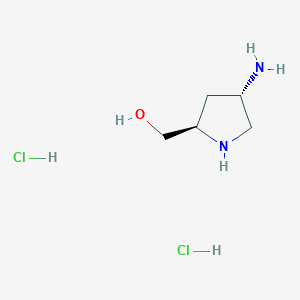
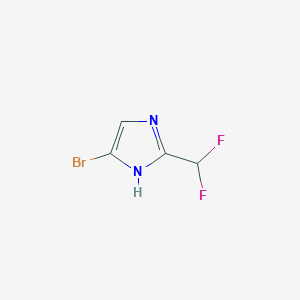
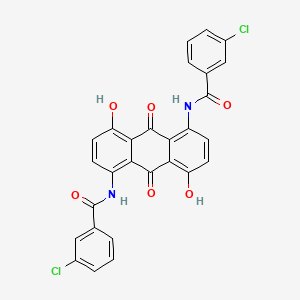
![8-Hydroxy-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B13132502.png)
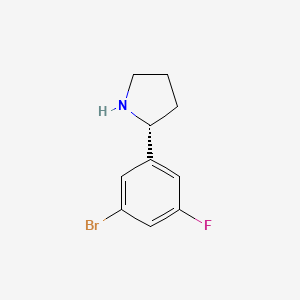
![Methyl2,5-diamino-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13132507.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,3'-bipyridin]-5-amine](/img/structure/B13132514.png)
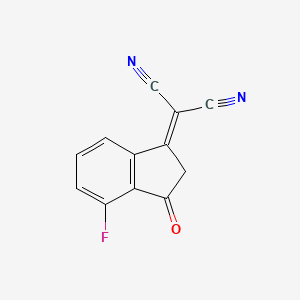
![(2-Phenylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13132526.png)
![1-(Pyrazolo[1,5-a]pyrimidin-3-yl)ethanone](/img/structure/B13132531.png)
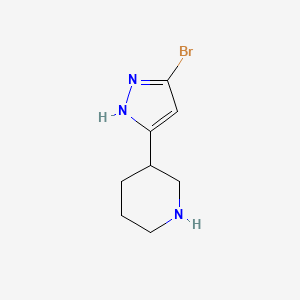
![[2-(Aminocarbonyl)-4-pyridinyl]boronic acid](/img/structure/B13132547.png)
